Tetradecanedioyl dichloride
Overview
Description
Tetradecanedioyl dichloride is a chemical compound with the molecular formula C14H24Cl2O2 . It is used in various chemical reactions and has specific properties that make it useful in certain applications .
Molecular Structure Analysis
The molecular structure of Tetradecanedioyl dichloride can be analyzed using various techniques such as X-ray crystallography and 3D electron diffraction . These techniques allow for the determination of the three-dimensional molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of Tetradecanedioyl dichloride can be analyzed using various techniques. These properties include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Environmental Impact and Toxicity Studies The World Health Organization's reevaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds, including some polychlorinated biphenyls (PCBs), highlights the importance of understanding the environmental impact and toxicity of such compounds (van den Berg et al., 2006). These studies are crucial for assessing the risks associated with exposure to Tetradecanedioyl dichloride and similar substances.
Photodynamic Therapy in Medicine Research on Temoporfin (mTHPC), a photosensitizer used in photodynamic therapy for cancer treatment, offers insights into how Tetradecanedioyl dichloride could potentially be applied in medical contexts. The development of such photosensitizers and their clinical applications demonstrates the potential for Tetradecanedioyl dichloride in similar therapeutic roles (Wiehe & Senge, 2022).
Pesticide Adsorption and Environmental Remediation Studies on the adsorption of non-ionic pesticides like S-Metolachlor on layered double hydroxides intercalated with anions such as Tetradecanedioate provide valuable insights. This research is indicative of Tetradecanedioyl dichloride's potential use in environmental remediation, particularly in the adsorption and removal of contaminants from water and soil (Otero et al., 2012).
Safety and Hazards
properties
IUPAC Name |
tetradecanedioyl dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24Cl2O2/c15-13(17)11-9-7-5-3-1-2-4-6-8-10-12-14(16)18/h1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZWFSYEKKZLNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(=O)Cl)CCCCCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512922 | |
Record name | Tetradecanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecanedioyl dichloride | |
CAS RN |
21646-49-1 | |
Record name | Tetradecanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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